molecular formula C11H12ClIN2 B6350841 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-96-2

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B6350841
CAS No.: 1426142-96-2
M. Wt: 334.58 g/mol
InChI Key: GOOJCCRXIOXFRO-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of tert-butyl, chloro, and iodo substituents in the molecule makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors One common method involves the cyclization of a suitable pyridine derivative with an imidazole precursor under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a scaffold for developing new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyridine scaffold.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine
  • 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine
  • 6-Chloro-3-iodoimidazo[1,2-a]pyridine

Uniqueness

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of all three substituents (tert-butyl, chloro, and iodo) on the imidazo[1,2-a]pyridine scaffold. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIN2/c1-11(2,3)9-10(13)15-6-7(12)4-5-8(15)14-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOJCCRXIOXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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